ALKANE3
Description
ALKANE3 is identified as a volatile alkane compound contributing to the aroma profile of Prunus mume blossoms. It is one of several metabolites, including phenylpropanoids/benzene derivatives, that differentiate cultivars based on their volatile organic compound (VOC) signatures . Unlike phenylpropanoids synthesized via the shikimate pathway, this compound is a saturated hydrocarbon, characterized by single bonds between carbon atoms. While its exact molecular structure remains unspecified, its classification as an alkane suggests it is either a straight-chain or branched hydrocarbon. Alkanes like this compound are generally less reactive than unsaturated hydrocarbons, making them stable components of plant VOCs .
Properties
CAS No. |
151006-59-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- ALKANE3 : A saturated hydrocarbon (CₙH₂ₙ₊₂) with single bonds. Likely a C5–C10 chain based on volatility requirements for aroma compounds .
- Alkenes : Unsaturated hydrocarbons (CₙH₂ₙ) with at least one double bond (e.g., 1-hexene). The double bond introduces planarity, reducing symmetry and intermolecular forces compared to alkanes .
- Alkynes : Unsaturated hydrocarbons (CₙH₂ₙ₋₂) with a triple bond (e.g., propyne). The linear geometry of the triple bond further reduces molecular surface area .
- Aromatic Compounds : Cyclic structures with conjugated π-bonds (e.g., toluene). These exhibit resonance stabilization, distinct from alkanes’ single-bond flexibility .
Physical Properties
| Property | This compound (Hypothetical) | Hexane (Alkane) | 1-Hexene (Alkene) | Toluene (Aromatic) |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₄ (assumed) | C₆H₁₄ | C₆H₁₂ | C₇H₈ |
| Boiling Point (°C) | ~69 | 69 | 63 | 111 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Slightly soluble |
| Reactivity | Low (combustion/substitution) | Low | Moderate (addition) | Moderate (electrophilic substitution) |
Key Observations :
Chemical Reactivity
- This compound: Undergoes combustion and radical substitution (e.g., halogenation under UV light). Limited reactivity under mild conditions suits its role as a stable aroma component .
- Alkenes/Alkynes : Participate in addition reactions (e.g., hydrogenation, halogenation) due to electron-rich double/triple bonds. For example, ethylene (C₂H₄) acts as a plant hormone, influencing ripening .
- Aromatic Compounds : Resist addition reactions; instead, undergo electrophilic substitution (e.g., nitration, sulfonation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
